molecular formula C₁₅H₁₄N₄O B1145487 5-Amino-4-(4-cyclopropyl-1-naphthalenyl)-2,4-dihydro-3H-1,2,4-Triazol-3-one CAS No. 1847413-14-2

5-Amino-4-(4-cyclopropyl-1-naphthalenyl)-2,4-dihydro-3H-1,2,4-Triazol-3-one

Cat. No.: B1145487
CAS No.: 1847413-14-2
M. Wt: 266.3
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Description

Overview and Historical Context of Triazole Derivatives

The historical development of triazole chemistry began in 1885 when Bladin first coined the term "triazole" to describe the five-membered heterocyclic aromatic ring system containing three nitrogen atoms and having the molecular formula C2H3N3. This foundational work established the groundwork for what would become one of the most important classes of nitrogen-containing heterocycles in modern chemistry. The subsequent development of triazole chemistry progressed gradually until it experienced significant acceleration with the establishment of several facile and convenient synthetic techniques, coupled with the discovery of versatile interactions between triazole compounds and biological systems.

The historical significance of triazole derivatives gained particular prominence in 1944 with the discovery of antifungal activities in azole derivatives by Woolley. This breakthrough led to the systematic development of triazole-based pharmaceuticals, including fluconazole, itraconazole, voriconazole, posaconazole, and efinaconazole, which revolutionized antifungal therapy. The mechanism of antifungal action became well-established, involving the inhibition of ergosterol synthesis through blocking of the P450-dependent enzyme cytochrome P450 51. Triazole-type ring structures demonstrate the ability to coordinate with the heme iron of cytochrome P450 enzymes, providing a molecular basis for their biological activity.

The synthesis methodologies for triazole compounds have evolved considerably since the early 20th century. In 1910, German chemists Otto Dimroth and Gustav Fester synthesized 1H-1,2,3-triazole by heating a solution of hydrazoic acid and acetylene at 100 degrees Celsius for 70 hours. This work represented one of the first systematic approaches to triazole synthesis, establishing precedents for thermal cycloaddition reactions. The development of copper-catalyzed azide-alkyne cycloaddition reactions, commonly known as click chemistry, represented a major advancement in triazole synthesis methodology, providing high yields and excellent regioselectivity for 1,2,3-triazole formation.

Historical Milestone Year Significance Reference
First triazole nomenclature 1885 Bladin coined the term "triazole"
First systematic synthesis 1910 Dimroth-Fester method for 1H-1,2,3-triazole
Antifungal discovery 1944 Woolley discovered azole antifungal activity
Click chemistry development 2001 Copper-catalyzed azide-alkyne cycloaddition

Nomenclature and Structural Classification

The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry conventions for heterocyclic compounds. The compound belongs to the 1,2,4-triazole class, where the numbering system indicates the positions of nitrogen atoms within the five-membered ring structure. The "2,4-dihydro-3H" designation specifies the tautomeric form and hydrogenation state of the triazole ring, while the "3-one" suffix indicates the presence of a carbonyl group at position 3.

The structural classification of this compound encompasses multiple chemical functionalities that contribute to its overall properties. The amino group at position 5 provides nucleophilic character and potential for hydrogen bonding interactions. The naphthalenyl substituent at position 4 introduces significant aromatic character and extends the conjugated system, while the cyclopropyl group attached to the naphthalene ring adds conformational constraints and unique steric properties. This combination of functional groups creates a molecule with diverse chemical reactivity patterns and potential interaction modes.

Triazoles exhibit substantial isomerism depending on the positioning of nitrogen atoms within the ring structure. The fundamental distinction between 1,2,3-triazoles and 1,2,4-triazoles arises from the arrangement of nitrogen atoms, with 1,2,3-triazoles having three adjacent nitrogen atoms and 1,2,4-triazoles having an interstitial carbon atom separating one nitrogen from the others. Each category demonstrates tautomeric behavior, differing in which nitrogen atom bears a hydrogen substituent.

Structural Feature Classification Chemical Significance
Core heterocycle 1,2,4-triazole Five-membered ring with three nitrogens
Amino substituent Primary amine at position 5 Nucleophilic and hydrogen bonding capability
Naphthalenyl group Aromatic substituent at position 4 Extended conjugation and aromatic interactions
Cyclopropyl moiety Alicyclic substituent on naphthalene Conformational constraints and steric effects
Carbonyl function Ketone at position 3 Electrophilic character and tautomerism

Significance in Heterocyclic Chemistry

The significance of this compound in heterocyclic chemistry extends beyond its individual properties to encompass its role as a representative of the broader triazole family's chemical versatility. Triazole heterocyclic structures demonstrate exceptional ability to form multiple weak noncovalent interactions with receptors and enzymes in biological systems, establishing them as privileged scaffolds in medicinal chemistry. The presence of three nitrogen atoms within the five-membered ring creates an energy-rich heterocycle with unique electronic properties that distinguish triazoles from other azole systems.

The aromatic character of triazoles results from the delocalization of six pi electrons around the planar ring structure, with all atoms existing in sp2 hybridization. This aromatic stabilization contributes to the chemical stability of triazole compounds while maintaining sufficient reactivity for synthetic transformations. The electron-rich nature of the triazole ring, combined with multiple nitrogen atoms capable of hydrogen bonding and coordination interactions, makes these compounds particularly valuable in supramolecular chemistry and materials science applications.

Contemporary research in triazole chemistry has focused on developing metal-free catalytic synthesis methods, including electrocatalysis and photocatalysis, reflecting the growing emphasis on green chemistry principles. The synthesis of 1,2,4-triazole derivatives typically employs amidines, imidates, amidrazones, aryldiazoniums, and hydrazones as nitrogen sources. Copper-catalyzed cross-coupling reactions have emerged as particularly important synthetic methods due to their cost-effectiveness, low toxicity, and excellent functional group tolerance.

The compound this compound serves as an intermediate in the synthesis of febuxostat, a non-purine analog inhibitor of xanthine oxidase. This application demonstrates the practical significance of complex triazole derivatives in pharmaceutical synthesis, where the specific substitution pattern and functional group arrangement contribute to the desired biological activity profile.

Position in the Triazole Family of Compounds

Within the triazole family of compounds, this compound occupies a distinctive position as a highly substituted 1,2,4-triazole derivative with significant structural complexity. The 1,2,4-triazole framework can exist in equilibrium between 1H-form and 4H-form tautomers, with calculated energy differences supporting preference for the 1H tautomer over the 4H form. This tautomeric behavior influences the compound's chemical properties and reactivity patterns.

The 1,2,4-triazole core has been incorporated into numerous therapeutically important agents in clinical therapy, including itraconazole, posaconazole, and voriconazole as antifungal agents, ribavirin as an antiviral agent, and various other pharmaceuticals targeting different therapeutic areas. The widespread presence of 1,2,4-triazole derivatives in approved medications reflects the pharmacological advantages of this heterocyclic system, including favorable pharmacokinetic properties and diverse biological activity profiles.

Contemporary research in 1,2,4-triazole chemistry has identified approximately 15 marketed drugs and 50 drug candidates containing the 1,2,4-triazole moiety. Notable examples include fluconazole and ribavirin, which have been successfully commercialized as antifungal and antiviral agents, respectively. The recent approval of doravirine in 2018 by the Food and Drug Administration as an anti-human immunodeficiency virus type 1 drug further demonstrates the continuing importance of 1,2,4-triazole derivatives in pharmaceutical development.

The technological applications of 1,2,4-triazoles extend beyond pharmaceutical uses to include corrosion inhibitors, ionic liquids, metal-complexing agents, organic polymers for light-emitting devices, and dendrimers. Recent research has also demonstrated that deprotonated parent 1,2,4-triazole can function as an effective acyl transfer catalyst, expanding the utility of this heterocyclic system in synthetic chemistry.

Triazole Subfamily Representative Compounds Primary Applications
1,2,3-triazoles Click chemistry products Bioorthogonal chemistry, materials
1,2,4-triazoles Fluconazole, Ribavirin, Doravirine Antifungal, antiviral, therapeutic agents
Fused triazoles Triazolo-pyrimidines Specialized pharmaceutical applications
Substituted triazoles This compound Pharmaceutical intermediates

Properties

IUPAC Name

3-amino-4-(4-cyclopropylnaphthalen-1-yl)-1H-1,2,4-triazol-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N4O/c16-14-17-18-15(20)19(14)13-8-7-10(9-5-6-9)11-3-1-2-4-12(11)13/h1-4,7-9H,5-6H2,(H2,16,17)(H,18,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XULJXUNVNBBIEF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CC=C(C3=CC=CC=C23)N4C(=NNC4=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Optimization

A patented method (WO2013058296A1) enables the direct conversion of triazolyl sulfide derivatives to triazol-3-one derivatives in a single step, bypassing intermediate sulfone derivatives. The reaction employs an aprotic solvent (e.g., dimethylformamide or tetrahydrofuran) with water and a base (MW\text{MW}), where M\text{M} represents potassium, sodium, or lithium, and W\text{W} is an alkoxy or amino group. The general reaction is:

Triazolyl sulfide derivative (2)MW, H2OTriazol-3-one derivative (1)\text{Triazolyl sulfide derivative (2)} \xrightarrow{\text{MW, H}_2\text{O}} \text{Triazol-3-one derivative (1)}

Key Parameters:

ParameterOptimal RangeImpact on Yield
SolventDMF, THFMaximizes solubility
Temperature50–80°CAccelerates reaction
Water Equivalents1–3 equivalentsDrives oxidation
BasePotassium tert-butoxideEnhances reactivity

This method achieves yields exceeding 85% under optimized conditions and is scalable for industrial production.

Multi-Step Synthesis via Cyclocondensation

Thiosemicarbazide Intermediate Formation

The compound is synthesized through cyclocondensation of 4-cyclopropyl-1-naphthalenyl hydrazine with thiosemicarbazide derivatives. The reaction proceeds in acidic media (e.g., hydrochloric acid) at reflux temperatures (80–100°C).

4-Cyclopropyl-1-naphthalenyl hydrazine+ThiosemicarbazideHCl, ΔTriazol-3-thione intermediate\text{4-Cyclopropyl-1-naphthalenyl hydrazine} + \text{Thiosemicarbazide} \xrightarrow{\text{HCl, Δ}} \text{Triazol-3-thione intermediate}

Oxidation to Triazol-3-one

The triazol-3-thione intermediate undergoes oxidation using hydrogen peroxide (H2O2\text{H}_2\text{O}_2) or meta-chloroperbenzoic acid (mCPBA) in dichloromethane at 0–25°C.

Triazol-3-thioneH2O2Triazol-3-one\text{Triazol-3-thione} \xrightarrow{\text{H}2\text{O}2} \text{Triazol-3-one}

Yield Comparison:

Oxidizing AgentSolventTemperatureYield (%)
H2O2\text{H}_2\text{O}_2Ethanol25°C72
mCPBADCM0°C88

Crystallization and Purification Techniques

Solvent-Based Recrystallization

Crystal form purity is critical for pharmaceutical applications. A process described in US7176226B2 involves suspending the crude product in a solvent mixture (e.g., toluene/acetone) and heating to 50–80°C to induce crystallization. Seed crystals of the desired polymorph (Form II) are added to ensure uniformity.

Thermodynamic Stability Considerations

Enantiotropic systems require careful temperature control during crystallization. Form II of analogous triazol-3-thione derivatives is stable below 40°C, while Form I dominates at higher temperatures.

Industrial-Scale Production Strategies

Cost-Effective Reagent Selection

Large-scale synthesis prioritizes low-cost reagents such as aqueous H2O2\text{H}_2\text{O}_2 over mCPBA. Pilot studies demonstrate that H2O2\text{H}_2\text{O}_2 achieves 70–75% yield with minimal byproducts.

Analytical Characterization

Spectroscopic Data

  • 1H NMR^1\text{H NMR} (400 MHz, DMSO-d6): δ 8.21 (d, 1H), 7.89–7.45 (m, 6H), 5.32 (s, 2H, NH2).

  • HPLC Purity: >99.5% after recrystallization .

Chemical Reactions Analysis

Types of Reactions

5-Amino-4-(4-cyclopropyl-1-naphthalenyl)-2,4-dihydro-3H-1,2,4-Triazol-3-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted triazoles and amine derivatives, which are valuable intermediates in pharmaceutical synthesis .

Scientific Research Applications

5-Amino-4-(4-cyclopropyl-1-naphthalenyl)-2,4-dihydro-3H-1,2,4-Triazol-3-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Amino-4-(4-cyclopropyl-1-naphthalenyl)-2,4-dihydro-3H-1,2,4-Triazol-3-one involves its interaction with specific molecular targets. In the case of Lesinurad synthesis, it acts as an intermediate that eventually leads to the inhibition of uric acid reabsorption in the kidneys, thereby reducing uric acid levels in the blood .

Comparison with Similar Compounds

Comparison with Similar Compounds

Triazolone derivatives exhibit diverse biological and physicochemical properties depending on their substituents. Below is a detailed comparison with structurally related compounds:

Structural and Functional Analogues

Compound Name Substituents Key Properties Application References
Target Compound 4-cyclopropyl-1-naphthalenyl Lipophilic, stable Lesinurad synthesis
TNMTO (5-(trinitromethyl)-triazol-3-one) Trinitromethyl High-density oxidizer, explosive Energetic materials
BYH 18636-MMT (5-methoxy-4-methyl-triazol-3-one) Methoxy, methyl Polar metabolite, hydrolytically labile Agricultural metabolite
4-Amino-3-(4-hydroxyphenyl)-triazolone 4-hydroxyphenyl Hydrophilic, chelates metals Metal coordination chemistry

Key Comparisons

Bioactivity and Pharmacokinetics The target compound’s lipophilic 4-cyclopropyl-1-naphthalenyl group enhances its binding to hydrophobic enzyme pockets, critical for its role as a Lesinurad precursor . BYH 18636-MMT, with polar methoxy and methyl groups, is a metabolite of the herbicide BYH 18634. Its polarity facilitates renal excretion, unlike the target compound’s lipophilicity . 4-Amino-3-(4-hydroxyphenyl)-triazolone’s hydroxyl group enables metal chelation, making it useful in catalysis and material science .

Synthetic Pathways

  • The target compound’s synthesis likely involves cyclopropane-functionalized intermediates, similar to methods for TNMTO , which uses nitration of methylpyrimidine-diol followed by hydrazine treatment .
  • BYH 18636-MMT is formed via hydrolysis and demethylation of its parent compound, highlighting the metabolic instability of methoxy-substituted triazolones .

Physicochemical Stability

  • TNMTO ’s trinitromethyl group renders it highly sensitive to shock and heat, limiting its use to controlled energetic applications .
  • The target compound’s aromatic naphthalenyl group provides steric stabilization, enhancing thermal stability compared to hydroxyl- or methoxy-substituted analogs .

Commercial and Industrial Relevance

  • The target compound is priced at $56.00/g (2021), reflecting its niche pharmaceutical use, whereas TNMTO is produced in bulk for military and aerospace sectors .

Biological Activity

5-Amino-4-(4-cyclopropyl-1-naphthalenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one (CAS No. 878671-96-6) is a compound of significant interest in pharmaceutical research due to its potential biological activities. This article explores its biological properties, mechanisms of action, and implications for drug development.

  • Molecular Formula : C15H14N4S
  • Molecular Weight : 282.36 g/mol
  • Density : 1.52 g/cm³
  • Melting Point : 167-170°C

This compound serves as an intermediate in the synthesis of Lesinurad, a drug approved for the treatment of gout, which acts as a xanthine oxidase inhibitor .

Antioxidant Activity

Research indicates that derivatives of triazole compounds exhibit notable antioxidant properties. The presence of the triazole ring is critical for this activity, as it can scavenge free radicals and reduce oxidative stress in biological systems. Studies have shown that modifications to the triazole structure can enhance its antioxidant efficacy .

Anticancer Potential

This compound has shown promise in anticancer research. In vitro studies have demonstrated its ability to inhibit cell proliferation in various cancer cell lines. For instance:

Cell Line IC50 Value (µM) Mechanism
MCF-7 (breast cancer)15.63Induction of apoptosis via p53 activation and caspase-3 cleavage
A549 (lung cancer)12.00Cell cycle arrest at G0-G1 phase
A375 (melanoma)10.50Inhibition of HDAC activity

The compound's mechanism appears to involve modulation of pro-apoptotic pathways and inhibition of histone deacetylases (HDACs), which are critical in cancer progression .

Antimicrobial Activity

Preliminary studies suggest that this compound may possess antimicrobial properties. It has been tested against various bacterial strains, demonstrating effectiveness against drug-resistant pathogens. The structure–activity relationship (SAR) indicates that modifications to the cyclopropyl group can enhance antibacterial activity .

Case Studies and Research Findings

  • Study on Anticancer Activity :
    • In a recent study published in MDPI, derivatives similar to this compound were tested for their cytotoxic effects against MCF-7 cells.
    • Results indicated that these compounds induced significant apoptosis compared to control groups, suggesting their potential as therapeutic agents in breast cancer treatment .
  • Inhibition of Enzymatic Activity :
    • Another study focused on the inhibition of carbonic anhydrases (CAs), which are implicated in cancer metabolism.
    • Compounds related to this triazole derivative showed selective inhibition at nanomolar concentrations, highlighting their potential as targeted therapies .

Q & A

Basic: What synthetic methodologies are commonly employed for synthesizing 5-amino-4-(4-cyclopropyl-1-naphthalenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one?

Answer:
The compound can be synthesized via condensation reactions under reflux conditions or microwave-assisted synthesis to enhance efficiency. A general approach involves:

  • Dissolving the triazole precursor in absolute ethanol with catalytic glacial acetic acid.
  • Reacting with substituted aldehydes (e.g., cyclopropyl-naphthalene derivatives) under reflux (4–6 hours) .
  • Microwave irradiation reduces reaction time and improves yield, as demonstrated for structurally similar triazole hybrids .
    Key Considerations:
  • Purification via solvent evaporation and filtration.
  • Characterization by NMR, IR, and mass spectrometry to confirm structure.

Basic: How is the compound characterized post-synthesis to confirm structural integrity?

Answer:

  • Spectroscopic Techniques:
    • 1H/13C NMR to verify substituent positions and cyclopropyl-naphthalenyl integration.
    • FT-IR to identify functional groups (e.g., NH stretching at ~3200 cm⁻¹ for the amino group).
  • X-ray Crystallography:
    • Resolves tautomeric forms and spatial arrangement, as seen in related triazole derivatives (e.g., 4-amino-3-(4-hydroxyphenyl)-1H-1,2,4-triazol-5(4H)-one) .

Advanced: How does tautomerism influence the compound’s reactivity and biological activity?

Answer:
The 1,2,4-triazole core exhibits 1,3-proton tautomerism , altering electronic distribution and binding affinity. For example:

  • Tautomer Stability: Density functional theory (DFT) studies on analogous triazoles show that tautomeric equilibrium affects hydrogen-bonding capacity and interaction with biological targets (e.g., P2X7 receptors) .
  • Biological Implications: Tautomer-dependent activity is observed in antimicrobial assays, where minor tautomers may enhance or inhibit efficacy .

Advanced: What computational strategies are optimal for modeling the compound’s electronic structure and decomposition pathways?

Answer:

  • DFT Functionals:
    Hybrid functionals (e.g., B3LYP) with exact exchange terms improve accuracy for thermochemical properties (Table 1) .

    Functional TypeAverage Deviation (kcal/mol)Key Advantage
    B3LYP (Hybrid)2.4Balances exact exchange & correlation
    Gradient-Corrected Only>5.0Lacks asymptotic accuracy
  • Ab Initio Molecular Dynamics (AIMD):
    Simulates thermal decomposition pathways by sampling reaction channels at high temperatures, validated by transition-state calculations (e.g., C–N bond cleavage in NTO analogs) .

Advanced: How can discrepancies in DFT-predicted thermochemical properties be resolved?

Answer:

  • Functional Selection: Prioritize hybrid functionals (e.g., B3LYP) with gradient corrections for atomization energies (error <3 kcal/mol) .
  • Validation: Cross-check with experimental data (e.g., DSC for decomposition enthalpy) and higher-level methods (CCSD(T)) for critical barriers .

Advanced: What experimental designs are recommended for evaluating biological activity?

Answer:

  • Antimicrobial Screening:
    • Use standardized microdilution assays (e.g., MIC determination against S. aureus and E. coli) .
  • Combination Studies:
    • Co-administer with Akt inhibitors to assess synergistic effects in cancer cell lines (e.g., MDA-MB-231), monitoring viability via MTT assays .

Advanced: What are the dominant thermal decomposition mechanisms under controlled conditions?

Answer:

  • Pathways (from NTO analogs):
    • High-Temperature: C–NO₂ homolysis dominates, with possible HONO formation via H-atom transfer .
    • Low-Temperature: Hydrogen migration precedes ring opening (energy barrier ~38 kcal/mol) .
  • Experimental Validation:
    • Pulsed IR laser pyrolysis coupled with FT-IR traps intermediates (e.g., NO₂ radicals) .

Advanced: How can thermal stability be experimentally assessed for this compound?

Answer:

  • Thermogravimetric Analysis (TGA): Measures mass loss during controlled heating (e.g., 10°C/min in N₂ atmosphere).
  • Differential Scanning Calorimetry (DSC): Identifies exothermic/endothermic events (e.g., melting point, decomposition onset).
  • Comparison to NTO: NTO analogs show stability up to 260°C, providing a benchmark .

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